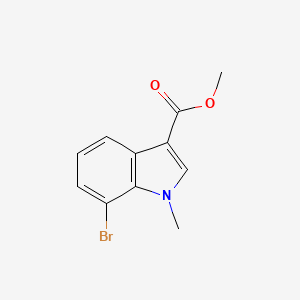

Methyl 7-bromo-1-methyl-1H-indole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 7-bromo-1-methyl-1H-indole-3-carboxylate is a chemical compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This particular compound is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 1st position, and a carboxylate ester at the 3rd position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-bromo-1-methyl-1H-indole-3-carboxylate typically involves the bromination of 1-methyl-1H-indole-3-carboxylate. The process begins with the preparation of 1-methyl-1H-indole-3-carboxylate, which is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 7-bromo-1-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 7th position can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce biaryl derivatives .

Scientific Research Applications

Organic Synthesis

Methyl 7-bromo-1-methyl-1H-indole-3-carboxylate serves as a versatile building block for synthesizing more complex indole derivatives. Its bromine atom can be substituted with various functional groups, facilitating the creation of compounds with diverse properties and activities. This characteristic is crucial in developing novel pharmaceuticals and agrochemicals.

The compound exhibits significant biological activity, particularly in enzyme inhibition and receptor binding studies. Its structural similarity to biologically active indoles allows it to interact with specific enzymes, potentially acting as an inhibitor by mimicking natural substrates. This property makes it valuable for drug discovery targeting diseases such as cancer and neurological disorders .

Medicinal Chemistry

Research has indicated that derivatives of this compound can enhance the efficacy of existing drugs or serve as lead compounds for new therapeutic agents. Studies have focused on its potential to inhibit bacterial enzymes, which may lead to the development of new antibiotics effective against resistant strains .

Case Study 1: Enzyme Inhibition

In a study published in Nature Communications, researchers synthesized a series of indole derivatives, including this compound, to evaluate their inhibitory effects on cystathionine γ-synthase (CGS). The results demonstrated that certain derivatives significantly inhibited CGS activity, suggesting their potential use in treating conditions related to cysteine metabolism disorders .

Case Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial properties of indole derivatives found that this compound exhibited promising activity against various bacterial strains. The study highlighted its potential as a scaffold for developing new antibiotics targeting Gram-negative bacteria, which are often resistant to conventional treatments .

Mechanism of Action

The mechanism of action of Methyl 7-bromo-1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylate ester group play crucial roles in its binding affinity and reactivity. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .

Comparison with Similar Compounds

Methyl 7-bromo-1H-indole-3-carboxylate: Lacks the methyl group at the 1st position.

Methyl 1-methyl-1H-indole-3-carboxylate: Lacks the bromine atom at the 7th position.

Methyl 7-chloro-1-methyl-1H-indole-3-carboxylate: Contains a chlorine atom instead of a bromine atom at the 7th position.

Uniqueness: Methyl 7-bromo-1-methyl-1H-indole-3-carboxylate is unique due to the presence of both the bromine atom and the methyl group, which contribute to its distinct chemical properties and reactivity. These features make it a valuable compound for various synthetic and research applications .

Biological Activity

Methyl 7-bromo-1-methyl-1H-indole-3-carboxylate is an indole derivative that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a bromine atom at the 7-position of the indole ring and a carboxylate group. The synthesis typically involves the bromination of 1-methylindole-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions to achieve selective bromination at the desired position.

Biological Activities

The biological activities of this compound include:

1. Anticancer Activity

- Several studies indicate that indole derivatives exhibit significant anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

2. Antimicrobial Properties

- This compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. For instance, it has been noted for its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating substantial antibacterial potency .

3. Enzyme Inhibition

- Research highlights its role as an enzyme inhibitor, particularly in studies involving tyrosinase inhibition. The kinetic analysis suggests competitive inhibition mechanisms, which could be beneficial in treating conditions like hyperpigmentation .

The mechanism of action for this compound involves interactions with specific molecular targets:

- Enzyme Binding: The bromine atom enhances binding affinity to certain enzymes, modulating their activity.

- Cell Signaling Pathways: It may influence pathways such as MAPK/ERK and PI3K/Akt/mTOR, which are crucial for cell growth and survival .

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer effects of various indole derivatives found that this compound significantly reduced the viability of cancer cell lines in vitro. The compound induced apoptosis through caspase activation, leading to programmed cell death.

Case Study 2: Antimicrobial Activity

In a comparative study on antimicrobial efficacy, this compound exhibited MIC values lower than those of traditional antibiotics against several bacterial strains, highlighting its potential as a novel antimicrobial agent.

Data Tables

Q & A

Basic Research Questions

Q. What synthetic methodologies are typically employed to prepare Methyl 7-bromo-1-methyl-1H-indole-3-carboxylate?

A common approach involves esterification of 7-bromo-1-methyl-1H-indole-3-carboxylic acid with methanol under acidic or coupling conditions (e.g., H₂SO₄ catalysis or DCC-mediated esterification). Bromination of the indole precursor (e.g., via electrophilic substitution using Br₂ or NBS) prior to esterification is critical to position the bromine at the 7-position. Structural analogs, such as Methyl 1-methyl-1H-indole-3-carboxylate, have been synthesized via similar esterification routes . For brominated derivatives, regioselective bromination requires careful control of reaction conditions (temperature, solvent, directing groups) to avoid positional isomers .

Q. How is the compound characterized spectroscopically, and what key data validate its structure?

Key characterization methods include:

- ¹H/¹³C NMR : To confirm substituent positions and methyl/ester group integration. For example, the methyl group at N1 typically resonates at δ ~3.8–4.0 ppm, while the ester carbonyl appears at δ ~165–170 ppm in ¹³C NMR .

- X-ray crystallography : Used to resolve the planar indole core and intermolecular interactions. SHELX software (e.g., SHELXL) is widely employed for refinement, as demonstrated in related indole derivatives .

- IR spectroscopy : Confirms ester carbonyl stretching (~1700–1750 cm⁻¹) and C–Br bonds (~500–600 cm⁻¹) .

Advanced Research Questions

Q. How does bromine substitution at the 7-position influence electronic properties and reactivity compared to other positions (e.g., 5-bromo)?

The 7-bromo substituent introduces steric and electronic effects distinct from 5-bromo analogs. Computational studies (e.g., DFT) predict reduced electron density at the indole C3 position due to the electron-withdrawing bromine, affecting nucleophilic/electrophilic reactivity. Experimentally, X-ray data for Methyl 1-methyl-1H-indole-3-carboxylate show that substituents at the 7-position can disrupt π-stacking interactions, altering crystal packing compared to unsubstituted analogs . Bromine’s position also impacts biological activity; for example, 5-bromo derivatives exhibit different binding affinities in enzyme inhibition assays than 7-bromo isomers .

Q. What intermolecular interactions stabilize the crystal lattice, and how do they affect physicochemical properties?

In related indole carboxylates, C–H⋯O hydrogen bonds and π-π stacking dominate lattice stabilization. For Methyl 1-methyl-1H-indole-3-carboxylate, three intermolecular C–H⋯O interactions form sheets in the ab plane, while parallel sheets interact via C–H⋯π stacking, enhancing thermal stability . Bromine’s van der Waals radius and polarizability may introduce additional halogen bonding in the 7-bromo derivative, potentially increasing melting points or solubility parameters compared to non-halogenated analogs.

Q. How can researchers resolve contradictions between computational predictions (e.g., NMR shifts) and experimental data?

Discrepancies often arise from solvent effects, conformational flexibility, or crystal-packing forces. Methodological strategies include:

- Solvent-correlated DFT calculations : Simulate NMR shifts in explicit solvent models (e.g., PCM) to match experimental conditions .

- Dynamic NMR : Assess rotational barriers of substituents (e.g., methyl groups) to explain splitting patterns.

- Twinned-crystal refinement : Use SHELXL’s TWIN/BASF commands to address diffraction data anomalies caused by crystal defects .

Q. Methodological Recommendations

- For crystallography, use SHELX programs (SHELXL for refinement, SHELXD for structure solution) to handle high-resolution or twinned data .

- Employ regioselective bromination protocols (e.g., NBS/FeCl₃) to minimize positional isomer formation .

- Validate synthetic intermediates via HRMS and 2D NMR (COSY, HSQC) to confirm substitution patterns .

Properties

CAS No. |

276688-76-7 |

|---|---|

Molecular Formula |

C11H10BrNO2 |

Molecular Weight |

268.11 g/mol |

IUPAC Name |

methyl 7-bromo-1-methylindole-3-carboxylate |

InChI |

InChI=1S/C11H10BrNO2/c1-13-6-8(11(14)15-2)7-4-3-5-9(12)10(7)13/h3-6H,1-2H3 |

InChI Key |

NHXOACLPWKFIRS-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=C1C(=CC=C2)Br)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.